Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in the synthesis of various pharmaceuticals and organic compounds
Mechanism of Action
Target of Action
The primary target of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, also known as 2-amino-indan-2-carboxylic acid ethyl ester, is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix .
Mode of Action
This compound interacts with its target, DDR1, by binding to it with high affinity . The nitrogen atom of the compound forms a hydrogen bond with the hinge residue Met704, while the amino group at the 2-position of the indene forms a hydrogen bond with the gatekeeper residue Thr701 . This interaction suppresses the kinase activity of DDR1 .
Biochemical Pathways
It is known that ddr1 plays a crucial role in various cellular processes, including cell differentiation, adhesion, migration, and extracellular matrix remodeling . Therefore, the inhibition of DDR1 by this compound could potentially affect these processes.
Result of Action
The inhibition of DDR1 by this compound results in the suppression of collagen-induced DDR1 signaling and epithelial-mesenchymal transition . It also dose-dependently suppresses the colony formation of pancreatic cancer cells . In vivo studies have shown promising therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of indene derivatives with ethyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Indene derivative
Reagent: Ethyl chloroformate
Catalyst: Ammonia
Solvent: Organic solvent (e.g., dichloromethane)
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted indene derivatives
Scientific Research Applications
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activities, including antiviral, anticancer, and antimicrobial properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
- Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
- Ethyl 2-amino-2,3-dihydro-1H-indene-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-amino-1,3-dihydroindene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBFVFBOZSMMSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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